molecular formula C14H13NO4S B7739578 2-[(Furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(Furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B7739578
M. Wt: 291.32 g/mol
InChI Key: LHKGDPIDTTUWLQ-UHFFFAOYSA-N
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Description

The compound “2-[(Furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a benzothiophene group, which is a fused ring system consisting of a benzene ring and a thiophene ring .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The compound “this compound” has a complex structure with multiple functional groups . These include a carboxylic acid group, an amide group, and aromatic rings (furan and benzothiophene). Each of these groups contributes to the overall properties of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the compound “N-[(Furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” has a molecular weight of 330.33 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .

Future Directions

Furan and thiophene derivatives are of interest in various fields, including medicinal chemistry and materials science . Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential applications.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-12(9-5-3-7-19-9)15-13-11(14(17)18)8-4-1-2-6-10(8)20-13/h3,5,7H,1-2,4,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKGDPIDTTUWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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